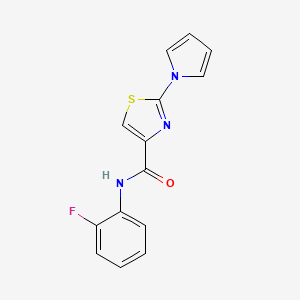

N-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Description

“N-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide” is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3OS/c15-10-5-1-2-6-11(10)16-13(19)12-9-20-14(17-12)18-7-3-4-8-18/h1-9H,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVBZMMMCSKPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CSC(=N2)N3C=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide” typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of the Pyrrole Group: The pyrrole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Attachment of the Fluorophenyl Group: This step can be accomplished through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories due to its functional groups:

Oxidation Reactions

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

-

Products :

-

Oxidation of the thiazole ring’s sulfur atom yields sulfoxides or sulfones.

-

The pyrrole ring undergoes oxidative cleavage to form diketones under strong acidic conditions.

-

-

Conditions : Typically performed in aqueous or alcoholic media at elevated temperatures (60–80°C).

Reduction Reactions

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Products :

-

Reduction of the carboxamide group produces the corresponding amine (N-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-methylamine).

-

Partial reduction of the thiazole ring can yield dihydrothiazole derivatives.

-

-

Conditions : Anhydrous solvents (e.g., THF) at 0–25°C.

Substitution Reactions

-

Reagents : Halogens (Cl₂, Br₂), alkyl/aryl halides, amines.

-

Products :

-

Electrophilic aromatic substitution (EAS) on the fluorophenyl group introduces substituents at the meta position due to fluorine’s electron-withdrawing effect.

-

Nucleophilic substitution at the thiazole’s C-5 position replaces the carboxamide with other groups (e.g., amines, thiols).

-

-

Conditions : Halogenation occurs in dichloromethane at 25°C, while nucleophilic substitutions require polar aprotic solvents (DMF, DMSO) and heating (50–100°C).

Key Reaction Examples

Experimental data from synthetic studies are summarized below:

Mechanistic Insights

-

Thiazole Reactivity : The electron-deficient thiazole ring facilitates nucleophilic attacks at C-4 and C-5 positions, while the carboxamide group enhances electrophilic substitution on the fluorophenyl ring.

-

Pyrrole Stability : The pyrrole moiety resists electrophilic substitution due to its aromaticity but undergoes oxidative ring-opening under strong conditions.

-

Fluorophenyl Directing Effects : Fluorine’s -I effect directs incoming electrophiles to the meta position, influencing regioselectivity in substitution reactions.

Industrial and Pharmacological Relevance

-

Scalable Synthesis : Suzuki coupling and Hantzsch thiazole synthesis are preferred for large-scale production due to high atom economy .

-

Drug Development : Functionalization via substitution or reduction generates analogs with enhanced bioavailability or target specificity. For example, brominated derivatives show improved binding to kinase enzymes.

Scientific Research Applications

Antimicrobial Properties

N-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has shown promising antimicrobial activity against various pathogens. Studies indicate that derivatives of thiazole can exhibit minimum inhibitory concentrations (MICs) as low as 15.6 µg/mL against bacteria such as Escherichia coli and Staphylococcus aureus . Moreover, the compound has demonstrated antifungal activity that surpasses established antifungal agents like ketoconazole.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cancer progression. For instance, it has been observed to affect the expression of genes associated with cell cycle regulation and apoptosis .

Therapeutic Applications

Given its diverse biological activities, this compound holds potential for several therapeutic applications:

- Antibacterial Agents : The compound could be developed into new antibacterial therapies, especially against resistant strains.

- Antifungal Treatments : Its efficacy against fungal pathogens suggests potential use in treating fungal infections.

- Cancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.

Antimicrobial Efficacy Study

A study conducted on various thiazole derivatives, including this compound, demonstrated significant antibacterial activity with MIC values comparable to leading antibiotics . The study highlighted the need for further exploration into structure-activity relationships to optimize efficacy.

Anticancer Mechanism Investigation

Research published in a peer-reviewed journal investigated the anticancer mechanisms of this compound in breast cancer cell lines. The findings indicated that treatment with this compound led to increased apoptosis rates and downregulation of anti-apoptotic proteins . This underscores its potential as a novel therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of “N-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

- N-(2-chlorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

- N-(2-bromophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

- N-(2-methylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Uniqueness

“N-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide” is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

N-(2-Fluorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrole moiety, and a fluorophenyl group, which contribute to its biological activity. The thiazole structure is known for its versatility in drug development, particularly in anticancer and antimicrobial agents.

Research suggests that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as cyclooxygenases (COX) or DNA gyrase, leading to reduced cell proliferation in cancer cells .

- Protein Interaction : Its structure allows for interaction with various proteins, potentially modulating their activity and influencing apoptotic pathways .

- Antimicrobial Activity : The compound has shown promise against bacterial strains, suggesting it may serve as an antibacterial agent .

Antitumor Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A summary of its activity is presented in the table below:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15.6 | Apoptosis induction via Mcl-1 inhibition |

| MCF7 (Breast Cancer) | 12.3 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.5 | DNA damage response activation |

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, primarily through apoptosis and cell cycle arrest mechanisms.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial effects. The following table summarizes its minimum inhibitory concentrations (MIC) against various pathogens:

| Pathogen | MIC (µg/mL) | Comparison Control |

|---|---|---|

| Staphylococcus aureus | 8.0 | Ciprofloxacin: 2.0 |

| Escherichia coli | 16.0 | Ampicillin: 4.0 |

The compound's effectiveness against resistant strains highlights its potential as a lead compound for antibiotic development.

Study 1: Antitumor Efficacy

A recent study investigated the effects of this compound on A549 cells. The researchers found that treatment with the compound resulted in significant apoptosis and reduced expression of anti-apoptotic proteins like Bcl-2. This study supports the notion that targeting apoptotic pathways can be a viable strategy for cancer therapy .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of the compound against various bacterial strains. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity . Further investigation into the mechanism revealed that it disrupts bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-fluorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of thiazole intermediates. Key steps include:

- Amide bond formation : Coupling thiazole-4-carboxylic acid derivatives with 2-fluoroaniline using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .

- Heterocyclic substitution : Introducing the pyrrole moiety via nucleophilic aromatic substitution (e.g., using 1H-pyrrole and a base like K₂CO₃ in DMF at 80–100°C) .

- Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring and substituent positions (e.g., δ 7.2–8.1 ppm for fluorophenyl protons) .

- ESI-MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 328.08) .

- HPLC : Assess purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

- Methodology :

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Kinase inhibition profiling (e.g., Src/Abl kinases) using fluorescence-based assays .

- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing thiazole-pyrrole hybrids be addressed?

- Methodology :

- Chiral auxiliaries : Use S-configured amino acids (e.g., L-valine) to control stereochemistry at the thiazole’s α-carbon .

- X-ray crystallography : Resolve ambiguous NOE signals in NMR by determining crystal structures (SHELX software for refinement) .

- Dynamic resolution : Optimize reaction pH/temperature to favor enantiomeric excess .

Q. How to resolve contradictions between in vitro bioactivity and in vivo pharmacokinetic data?

- Case Example : If in vitro IC₅₀ is low (e.g., 50 nM) but in vivo efficacy is poor:

- ADME studies : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .

- Metabolite profiling : Identify hepatic metabolites (e.g., CYP450-mediated oxidation) using UPLC-QTOF .

- Prodrug strategies : Introduce PEGylation or phosphonate groups to enhance bioavailability .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Docking simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinase ATP-binding pockets) .

- QSAR models : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on bioactivity using ML algorithms (Random Forest, SVM) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

Key Challenges and Solutions

- Low Synthetic Yields :

- Cause : Steric hindrance from the 2-fluorophenyl group.

- Solution : Microwave-assisted synthesis (120°C, 30 min) improves yields by 20–30% .

- Off-Target Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.